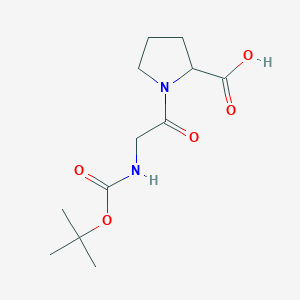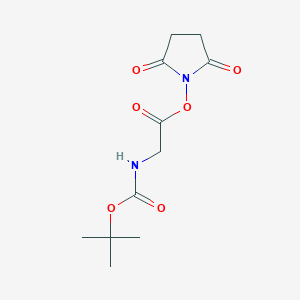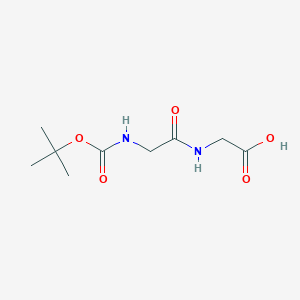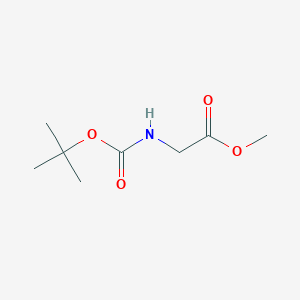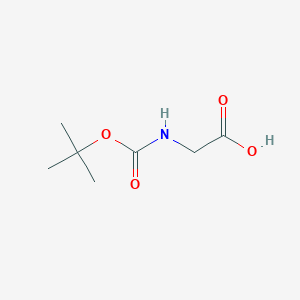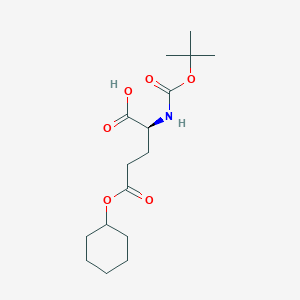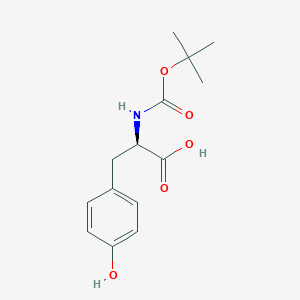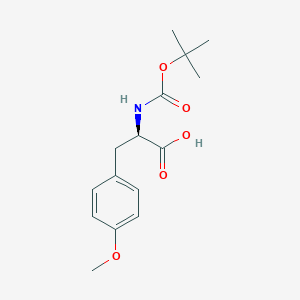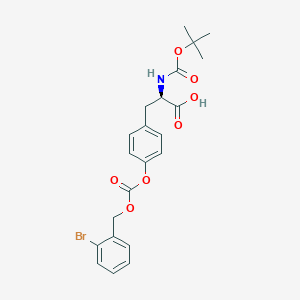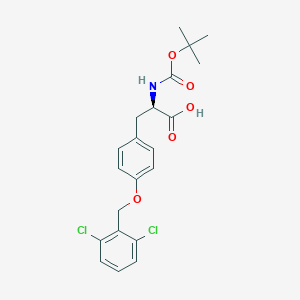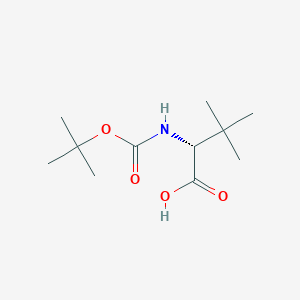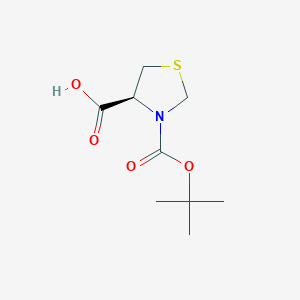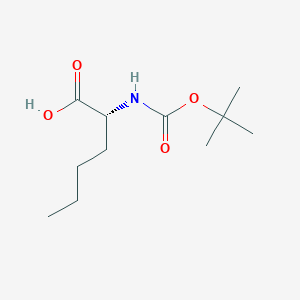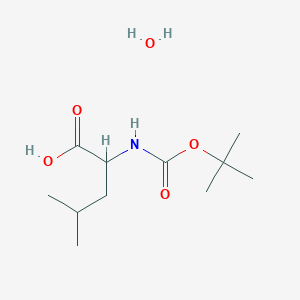
Boc-DL-leu-OH H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-leu-OH H2O, also known as BOC-DL-Leucine monohydrate, is a compound with the molecular formula C11H23NO5 . It is an N-Boc-protected form of D-Leucine . D-Leucine is an unnatural isomer of L-Leucine that acts as an auto-inhibitor of lactic streptococci and shows potent anti-seizure effect .
Molecular Structure Analysis
The molecular structure of Boc-DL-leu-OH H2O can be represented by the InChI code: InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 . The Canonical SMILES representation is CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O .
Physical And Chemical Properties Analysis
Boc-DL-leu-OH H2O has a molecular weight of 249.30 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass is 249.15762283 g/mol .
Scientific Research Applications
“Boc-DL-leu-OH H2O” is a chemical compound with the CAS Number: 200937-21-9 . Its molecular formula is C11H21NO4·H2O and it has a molecular weight of 249.31 . It appears as a white to off-white solid .
This compound is used in peptide synthesis , which is a process used in organic chemistry to create peptides. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They have wide-ranging applications in medicine, research, and industry.
“Boc-DL-leu-OH H2O” is a chemical compound used in peptide synthesis . Here are some more specific applications:
-
Peptide Synthesis
-
Production of D-Leucine
“Boc-DL-leu-OH H2O” is a chemical compound used in peptide synthesis . Here are some more specific applications:
-
Environmentally Conscious Peptide Synthesis
- Boc-DL-leu-OH H2O is used in environmentally conscious peptide synthesis . This method focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent .
- The methods of application or experimental procedures involve the use of Boc-DL-leu-OH H2O in water to create peptides . This is a more environmentally balanced method of peptide synthesis .
- The outcomes obtained can vary greatly, but the goal is typically to produce a peptide with a specific sequence for use in further research or applications .
-
Production of Water-Dispersible Nanoparticles
- Boc-DL-leu-OH H2O is used in the production of water-dispersible nanoparticles . These nanoparticles are used in solid-phase peptide synthesis in water .
- In this application, Boc-DL-leu-OH H2O is dissolved in water, and then water-dispersible Boc-Phe-OH nanoparticles are added . The coupling methods use water-soluble carbodiimide .
- The outcomes of this application can include the production of water-dispersible nanoparticles for use in further research or applications .
Safety And Hazards
When handling Boc-DL-leu-OH H2O, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Boc-DL-leu-OH H2O | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

